molecular formula C11H16ClF2N5 B12233445 1-(2,2-difluoroethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

1-(2,2-difluoroethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12233445
M. Wt: 291.73 g/mol
InChI Key: MKCRNYBTNURWAS-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound with a unique structure that includes a difluoroethyl group and a dimethylpyrazol group

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2,2-difluoroethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-difluoroethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group and the pyrazole ring play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

1-(2,2-difluoroethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-8-3-10(17(2)16-8)5-14-9-4-15-18(6-9)7-11(12)13;/h3-4,6,11,14H,5,7H2,1-2H3;1H

InChI Key

MKCRNYBTNURWAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=CN(N=C2)CC(F)F)C.Cl

Origin of Product

United States

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